molecular formula C21H27NO3Si B13390395 4-[Tert-butyl(diphenyl)silyl]oxypyrrolidine-2-carboxylic acid

4-[Tert-butyl(diphenyl)silyl]oxypyrrolidine-2-carboxylic acid

Cat. No.: B13390395
M. Wt: 369.5 g/mol
InChI Key: LHSRURYOCDIZEW-UHFFFAOYSA-N
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Description

4-[Tert-butyl(diphenyl)silyl]oxypyrrolidine-2-carboxylic acid is a compound with the molecular formula C21H27NO3Si. It is a derivative of L-proline, where the hydroxyl group is protected by a tert-butyl(diphenyl)silyl group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to its stability under various reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Tert-butyl(diphenyl)silyl]oxypyrrolidine-2-carboxylic acid typically involves the protection of the hydroxyl group of L-proline. The tert-butyl(diphenyl)silyl group is introduced using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or imidazole . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The key is to maintain anhydrous conditions and use high-purity reagents to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[Tert-butyl(diphenyl)silyl]oxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically yield the deprotected hydroxyl compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Tert-butyl(diphenyl)silyl]oxypyrrolidine-2-carboxylic acid is unique due to its increased stability towards acidic hydrolysis and nucleophilic species compared to other silyl ethers. This stability is attributed to the steric bulk provided by the tert-butyl and diphenyl groups .

Properties

IUPAC Name

4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3Si/c1-21(2,3)26(17-10-6-4-7-11-17,18-12-8-5-9-13-18)25-16-14-19(20(23)24)22-15-16/h4-13,16,19,22H,14-15H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSRURYOCDIZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(NC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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